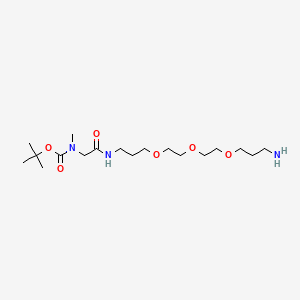
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (NMTBG) is an amphiphilic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, for drug delivery, and for the study of biochemistry and physiology.
科学的研究の応用
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides and polymers. It has also been used as a drug delivery vehicle, as it has been found to increase the solubility and stability of drugs in aqueous solutions. Additionally, it has been used in the study of biochemistry and physiology, as it has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is not yet fully understood. However, it is believed that the amphiphilic nature of the molecule allows it to interact with the cell membrane and other membrane proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the solubility of drugs in aqueous solutions, and also to increase the stability of drugs in aqueous solutions. Additionally, it has been found to have a variety of effects on cell membranes, including increased permeability and increased binding affinity. It has also been found to have a variety of effects on proteins, including increased activity and increased stability. Finally, it has been found to have a variety of effects on enzymes, including increased activity and increased stability.
実験室実験の利点と制限
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is its amphiphilic nature, which allows it to interact with cell membranes and other membrane proteins. Additionally, it is relatively easy to synthesize, and is stable in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life in aqueous solutions, and its effects on proteins and enzymes are not yet fully understood.
将来の方向性
There are a number of potential future directions for N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide research. One potential direction is the development of new drug delivery vehicles based on N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. Additionally, further research could be conducted to better understand the effects of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide on proteins and enzymes. Finally, research could be conducted to explore the potential therapeutic applications of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide, such as its use in the treatment of cancer or other diseases.
合成法
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is synthesized using a condensation reaction between N-methyl-N-tert-butoxycarbonyl-glycine and 13-amino-4,7,10-trioxatridecane. This reaction involves the formation of an amide bond between the two molecules, resulting in the formation of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. The reaction is typically carried out in an aqueous solution, at a pH of 8-9, and at a temperature of 25-35°C. The reaction is typically complete within 1-3 hours.
特性
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIDBLEQAMQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
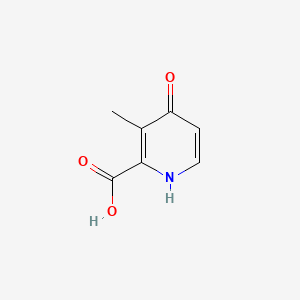
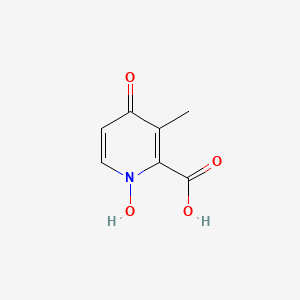
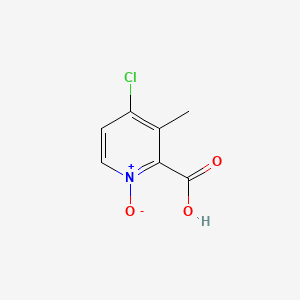


![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)




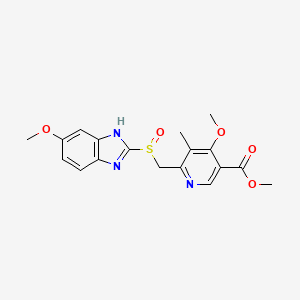
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)